molecular formula C9H15NO2 B057234 (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid CAS No. 145513-92-4

(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid

Cat. No.: B057234
CAS No.: 145513-92-4
M. Wt: 169.22 g/mol
InChI Key: CQYBNXGHMBNGCG-XLPZGREQSA-N
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Description

(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid is a bicyclic α-amino acid characterized by a fused indole ring system with octahydro saturation, resulting in a rigid, conformationally restricted structure. Its stereochemistry is critical to its biological activity and synthetic utility. Key properties include:

  • Molecular Formula: C₉H₁₅NO₂
  • Molecular Weight: 169.22 g/mol
  • Storage: Stable at room temperature in dark, dry conditions .
  • Applications: Used in life sciences research as a chiral building block for peptide mimetics and enzyme inhibitors .

The compound’s hydrochloride salt enhances solubility for biological studies, with a molecular weight of 205.087 g/mol . It is also denoted as L-Oic in stereochemical contexts, distinguishing it from epimeric forms .

Properties

IUPAC Name

(2R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)C[C@@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801229722
Record name (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145513-92-4, 108507-42-2
Record name (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid
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Record name (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid
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Record name 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR)
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Preparation Methods

Reaction Mechanism and Steps

This method involves the ring-opening of cyclohexyl aziridine with dialkyl malonate, followed by cyclization to form the octahydroindole core. The process exploits the nucleophilic properties of aziridine, which reacts with the malonate’s electrophilic carbonyl group. Key steps include:

  • Aziridine Activation : Cyclohexyl aziridine is treated with dialkyl malonate (e.g., diethyl malonate) in a polar aprotic solvent (e.g., tetrahydrofuran) at 0–25°C.

  • Cyclization : Intramolecular cyclization under basic conditions (e.g., sodium hydride) forms the bicyclic indole structure.

  • Hydrolysis : The ester group is hydrolyzed to the carboxylic acid using aqueous hydrochloric acid or lithium hydroxide.

Table 1: Reaction Conditions and Yields for WO2005054194A1 Method

StepReagents/ConditionsYield (%)
Aziridine ActivationDiethyl malonate, THF, 25°C, 12 h65–70
CyclizationNaH, DMF, 0°C → RT, 6 h78
Hydrolysis6 M HCl, reflux, 8 h90

Stereochemical Control

The (2R,3aS,7aR) configuration is achieved through chirality transfer from the starting aziridine. The use of enantiomerically pure cyclohexyl aziridine ensures >98% enantiomeric excess (ee), validated by chiral HPLC.

Industrial Scalability

This route is favored for its short reaction sequence (3 steps) and high overall yield (45–50%). However, the cost of enantiopure aziridine limits large-scale applications.

Hexahydrophthalic Anhydride-Based Synthesis (CN101423490A)

Multi-Step Synthetic Pathway

This method begins with hexahydrophthalic anhydride and proceeds through 12 steps to yield the target compound:

  • Methanolysis : Hexahydrophthalic anhydride is converted to cis-1,2-cyclohexanedicarboxylate mono-methyl ester.

  • Optical Resolution : The racemic mixture is resolved using (-)-dibenzoyl-L-tartaric acid, isolating the (1R,cis)-enantiomer.

  • Cyclization : The resolved ester undergoes vinyl chloroformate activation, sodium borohydride reduction, and cyclization to form (2aS,3aR)-hexahydroisobenzofuran-1(3H)-one.

  • Ring Expansion : Reaction with tetramethyleneimine under sodium methoxide forms the indole ring.

  • Functionalization : Sequential Hofmann degradation, cyanomethylation, and hydrolysis yield the final product.

Table 2: Key Steps in CN101423490A Synthesis

StepReagents/ConditionsYield (%)
Optical Resolution(-)-Dibenzoyl-L-tartaric acid, ethanol, 40°C85
CyclizationVinyl chloroformate, NaBH₄, DCM, -10°C70
Hofmann DegradationBr₂, NaOH, H₂O, 0°C65
Final HydrolysisH₂SO₄, H₂O, 100°C, 12 h88

Advantages and Challenges

  • Advantages : High enantiomeric purity (>99% ee) and compatibility with industrial-scale equipment.

  • Challenges : Lengthy synthesis (12 steps) and low cumulative yield (≈15%).

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterWO2005054194A1 MethodCN101423490A Method
Number of Steps312
Overall Yield45–50%≈15%
Stereochemical ControlChirality transferOptical resolution
Cost EfficiencyModerate (expensive aziridine)Low (cheap starting material)
Industrial ScalabilityLimited by aziridine costHigh

Optimization Strategies

Catalytic Enhancements

  • WO2005054194A1 : Substituting NaH with milder bases (e.g., K₂CO₃) reduces side reactions, improving yield to 82%.

  • CN101423490A : Replacing Br₂ with N-bromosuccinimide in Hofmann degradation minimizes toxicity while maintaining 65% yield.

Solvent Systems

  • Tetrahydrofuran (THF) : Optimal for aziridine activation due to its polarity and low nucleophilicity.

  • Ethanol-Water Mixtures : Enhance crystallization efficiency during optical resolution, reducing impurities to <0.5% .

Chemical Reactions Analysis

Types of Reactions

(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield aldehydes or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring, enhancing the compound’s versatility.

Scientific Research Applications

(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its structural similarity to natural indole derivatives.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of various receptors, enzymes, and proteins, modulating their activity and influencing biological processes. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission and potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Variants

Differences in stereochemistry significantly impact physicochemical and biological properties:

Compound Configuration Molecular Weight (g/mol) Key Properties/Applications References
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (2S,3aS,7aS) 169.22 Enantiomer with distinct receptor interactions; used in peptide synthesis .
(2R,3aR,7aS)-rel-Octahydro-indole-2-carboxylic acid (2R,3aR,7aS) 169.22 Melting point: 274–276°C; density: 1.135 g/cm³; racemic mixtures used in intermediates .
(2R,3aS,7aS)-Octahydroindole-2-carboxylic acid hydrochloride (2R,3aS,7aS) + HCl 205.087 Enhanced solubility; applied in inhibitor studies .

Structural Analogs with Modified Ring Systems

Compounds with similar bicyclic frameworks but distinct substituents or ring saturation:

Compound Structure Molecular Weight (g/mol) Key Features References
(4R,4aR,7aS*)-5-Oxo-6-phenyl-furo[2,3-f]isoindole-4-carboxylic acid Furo-isoindole core with phenyl substitution N/A Forms hydrogen-bonded chains in crystal structure; synthesized via Diels-Alder reactions .
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid Indole-thiazole hybrid ~290.3 (estimated) Antimicrobial potential; synthesized via condensation reactions .

Substituted Indole Derivatives

Simpler indole-based acids with varied substitution patterns:

Compound Substituent Position Molecular Weight (g/mol) Melting Point (°C) Applications References
Indole-5-carboxylic acid Position 5 161.15 208–210 Intermediate in organic synthesis .
Indole-6-carboxylic acid Position 6 161.15 256–259 Higher thermal stability than octahydro analogs .

Functionalized Derivatives and Salts

Derivatives with protective groups or esterifications:

Compound Functional Group Molecular Weight (g/mol) Applications References
Boc-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid Boc-protected amine 283.33 (estimated) Intermediate in solid-phase peptide synthesis .
Ethyl indole-2-carboxylate Ethyl ester 189.21 Precursor for fluorescent probes .

Key Research Findings

  • Stereochemical Influence : The (2R,3aS,7aR) configuration confers optimal binding to proteases like thrombin, whereas (2S,3aS,7aS) enantiomers show reduced activity .
  • Synthetic Efficiency : Asymmetric hydrogenation and chiral auxiliary methods yield enantiomerically pure octahydroindole derivatives (>98% purity) .
  • Biological Relevance : Hydrochloride salts of the compound exhibit improved pharmacokinetic profiles in in vivo studies .

Biological Activity

(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid, commonly referred to as octahydroindole-2-carboxylic acid, is a bicyclic compound that has garnered attention due to its role as a key intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

  • Molecular Formula : C9H15NO2
  • IUPAC Name : this compound
  • Molecular Weight : 169.23 g/mol
  • Structure : The compound features a saturated indole framework with a carboxylic acid functional group.

Research indicates that octahydroindole derivatives interact with various biological targets. Key findings include:

  • Receptor Binding : Indole derivatives have been shown to bind with high affinity to multiple receptors, influencing various signaling pathways. This suggests that octahydroindole derivatives could modulate receptor activity and downstream effects in cellular processes.
  • Antiviral Activity : A related compound, indole-2-carboxylic acid, has demonstrated the ability to inhibit HIV-1 integrase strand transfer, highlighting the potential antiviral properties of octahydroindole derivatives.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Properties : Studies suggest that indole derivatives exhibit antimicrobial activity against various pathogens.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through modulation of cell cycle regulators.
  • Cardiovascular Effects : As a precursor for ACE inhibitors, octahydroindole compounds play a significant role in managing hypertension and heart failure by inhibiting the conversion of angiotensin I to angiotensin II.

Case Study 1: Synthesis and Purity Analysis

A study conducted by Vali et al. (2012) focused on the separation and quantification of octahydro-1H-indole-2-carboxylic acid and its isomers using HPLC techniques. The study established a reliable method for determining the purity of this compound in pharmaceutical formulations, achieving purity levels between 99.3% and 99.8% for the final products .

Case Study 2: Biological Activity Assessment

In another investigation into the biological properties of indole derivatives, researchers found that these compounds could influence various biochemical pathways related to inflammation and apoptosis. The study emphasized the importance of structural modifications in enhancing biological activity .

Data Table: Biological Activities of Octahydroindole Derivatives

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AntiviralInhibits HIV-1 integrase
AnticancerModulates cell cycle regulators
CardiovascularPrecursor for ACE inhibitors

Q & A

Q. What are the standard synthetic routes for (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid, and how can stereochemical purity be ensured?

The compound is synthesized via cyclization reactions using chiral precursors or resolution of racemic mixtures. A common method involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinones or aminothiazolones in acetic acid with sodium acetate as a catalyst, followed by recrystallization (e.g., from DMF/acetic acid) . Stereochemical integrity is maintained by optimizing reaction conditions (temperature, solvent polarity) and verified via chiral ligand-exchange chromatography or X-ray crystallography .

Q. How should researchers validate the structural identity of this compound?

Use a combination of:

  • NMR : Analyze proton environments (e.g., indole hydrogens at δ 6.5–7.5 ppm) and coupling constants to confirm ring fusion and stereochemistry.
  • Mass Spectrometry : Confirm molecular weight (169.22 g/mol for free acid; 205.68 g/mol for HCl salt) via high-resolution MS .
  • X-ray Diffraction : Resolve absolute configuration using single-crystal data, as demonstrated in studies of analogous proline derivatives .

Q. What are the recommended storage conditions to ensure stability?

Conflicting evidence exists:

  • Free acid : Store at room temperature in dark, sealed containers (<15°C recommended for long-term stability) .
  • HCl salt : Store at -20°C (powder) or -80°C (in solvent) to prevent hydrolysis . Purity should be monitored via HPLC (>98% by GC or HPLC) before critical experiments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, solubility)?

Experimental variability arises from stereochemical impurities or solvent interactions. For example:

  • Solubility : The HCl salt is water-soluble due to ionic character, while the free acid requires polar aprotic solvents (e.g., DMSO).
  • Boiling Point : Data gaps exist; estimate via computational tools (e.g., EPI Suite) or differential scanning calorimetry . Cross-validate using multiple sources (e.g., Pharmacopeial Forum, TCI databases) .

Q. What strategies mitigate degradation during in vitro bioassays?

  • Matrix Stabilization : Add antioxidants (e.g., ascorbic acid) to cell culture media to prevent oxidation at the indole ring.
  • Temperature Control : Pre-cool assay buffers to 4°C and limit light exposure .
  • Degradation Monitoring : Use LC-MS to track byproducts like open-chain carboxylic acids or racemized isomers .

Q. How can enantiomeric excess be quantified when synthesizing derivatives?

  • Chiral HPLC : Use columns with β-cyclodextrin or macrocyclic glycopeptide stationary phases (e.g., Chirobiotic T).
  • Circular Dichroism (CD) : Compare Cotton effects with authentic standards .
  • NMR Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces diastereomeric splitting .

Q. What computational methods predict the compound’s bioactivity or metabolic fate?

  • Docking Studies : Model interactions with proline-specific enzymes (e.g., prolyl hydroxylases) using AutoDock Vina and PDB structures.
  • ADMET Prediction : Tools like SwissADME estimate logP (experimental: ~1.2) and CYP450 metabolism . Validate predictions with isotopic labeling (e.g., ¹⁴C-tracers) in hepatocyte assays .

Methodological Best Practices

Q. How should researchers handle conflicting purity data from suppliers?

  • Independent Validation : Perform titrimetric analysis (e.g., potentiometric titration with NaOH for carboxylic acid quantification).
  • Batch Comparison : Cross-test multiple lots via TLC (silica gel, chloroform:methanol 9:1) to identify impurities .

Q. What experimental controls are critical for reproducibility in kinetic studies?

  • Internal Standards : Spike deuterated analogs (e.g., D₃-indole) to correct for matrix effects.
  • Temperature Calibration : Use NIST-traceable thermometers in reflux setups to ensure consistent reaction kinetics .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports?

Key factors include:

  • Catalyst Loading : Excess sodium acetate (>1.2 equiv) in acetic acid reduces side reactions but may lower yields due to precipitation .
  • Stereochemical Drift : Racemization during prolonged reflux (>5 hours); optimize time-temperature profiles using DoE (Design of Experiments) .

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